7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C21H16ClN3OS and its molecular weight is 393.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound of interest, 7-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one, is related to a broader class of chemicals that have been synthesized and studied for various scientific purposes. For instance, Abdel-rahman, Awad, and Bakhite (1992) detailed the synthesis of novel tetrahydroquinolino[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, showcasing the versatility of thieno[3,2-d]pyrimidine compounds in chemical synthesis. These derivatives were explored for their potential to undergo further chemical transformations, indicating a foundation for creating pharmacologically active molecules (A. Abdel-rahman, I. Awad, & E. A. Bakhite, 1992).
Potential Biomedical Applications
Research into thieno[3,2-d]pyrimidine derivatives often focuses on their potential biomedical applications, such as their role as intermediates in the synthesis of compounds with anti-inflammatory and analgesic properties (Farag et al., 2012). Additionally, Lei et al. (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates inhibiting tumor necrosis factor alpha and nitric oxide, suggesting a potential application in cancer therapy and anti-inflammatory treatments (H. Lei, Linxiao Wang, Y. Xiong, & Z. Lan, 2017).
Applications in Organic Electronics
Jung et al. (2014) developed new electron-withdrawing monomers based on thieno[3,2-d]pyrimidine structures, utilizing them in the formation of alternating polymers for all-polymer solar cells. This research underscores the compound's utility in advancing materials science, particularly in the development of more efficient and sustainable energy solutions (In Hwan Jung et al., 2014).
Antimicrobial and Antitubercular Activities
Thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial and antitubercular activities, as demonstrated by Chandrashekaraiah et al. (2014). Their synthesis of 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one derivatives showed significant activity against various bacterial and fungal strains, as well as mycobacterium tuberculosis, providing a basis for the development of new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c22-16-7-3-6-14(10-16)17-12-27-19-18(17)23-21(24-20(19)26)25-9-8-13-4-1-2-5-15(13)11-25/h1-7,10,12H,8-9,11H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWLQESIUZFPTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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